2-(4-(ethylsulfonyl)phenyl)-N-(2-methoxy-4-nitrophenyl)acetamide
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Overview
Description
2-(4-(Ethylsulfonyl)phenyl)-N-(2-methoxy-4-nitrophenyl)acetamide is an organic compound with potential applications in various fields such as medicinal chemistry, materials science, and industrial chemistry. This compound features a complex structure with functional groups that contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(ethylsulfonyl)phenyl)-N-(2-methoxy-4-nitrophenyl)acetamide typically involves multiple steps:
Sulfonation: The ethylsulfonyl group is introduced to the phenyl ring through sulfonation reactions.
Amidation: The final step involves the formation of the amide bond between the sulfonylated phenyl ring and the nitrated methoxyphenyl acetic acid.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes:
Controlled temperature and pressure: To maintain the stability of intermediates and the final product.
Catalysts: Use of specific catalysts to enhance reaction rates and selectivity.
Purification: Techniques such as recrystallization, chromatography, and distillation to purify the final product.
Chemical Reactions Analysis
Types of Reactions
2-(4-(Ethylsulfonyl)phenyl)-N-(2-methoxy-4-nitrophenyl)acetamide can undergo various chemical reactions:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The sulfonyl group can be reduced to a thiol.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.
Reducing agents: Such as lithium aluminum hydride or hydrogen gas with a palladium catalyst for reduction reactions.
Nucleophiles: Such as sodium methoxide or potassium tert-butoxide for substitution reactions.
Major Products
Amines: From the reduction of the nitro group.
Thiols: From the reduction of the sulfonyl group.
Substituted aromatics: From nucleophilic substitution reactions.
Scientific Research Applications
Chemistry
Catalysis: Used as a ligand in catalytic reactions due to its unique electronic properties.
Material Science: Incorporated into polymers to enhance their thermal and mechanical properties.
Biology
Enzyme Inhibition: Studied for its potential to inhibit specific enzymes involved in disease pathways.
Drug Development: Investigated as a lead compound for developing new pharmaceuticals.
Medicine
Anti-inflammatory: Potential use as an anti-inflammatory agent due to its structural similarity to known anti-inflammatory drugs.
Anticancer: Explored for its cytotoxic effects on cancer cells.
Industry
Dye Manufacturing: Used in the synthesis of dyes and pigments.
Agriculture: Potential use as a pesticide or herbicide due to its bioactive properties.
Mechanism of Action
The mechanism of action of 2-(4-(ethylsulfonyl)phenyl)-N-(2-methoxy-4-nitrophenyl)acetamide involves:
Molecular Targets: Binding to specific proteins or enzymes, altering their function.
Pathways: Modulating signaling pathways involved in inflammation, cell growth, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-(Methylsulfonyl)phenyl)-N-(2-methoxy-4-nitrophenyl)acetamide
- 2-(4-(Ethylsulfonyl)phenyl)-N-(2-hydroxy-4-nitrophenyl)acetamide
- 2-(4-(Ethylsulfonyl)phenyl)-N-(2-methoxy-4-aminophenyl)acetamide
Uniqueness
- Functional Groups : The combination of ethylsulfonyl, methoxy, and nitro groups provides unique reactivity and biological activity.
- Applications : Its specific structure makes it suitable for diverse applications in chemistry, biology, and industry, distinguishing it from similar compounds.
Properties
IUPAC Name |
2-(4-ethylsulfonylphenyl)-N-(2-methoxy-4-nitrophenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O6S/c1-3-26(23,24)14-7-4-12(5-8-14)10-17(20)18-15-9-6-13(19(21)22)11-16(15)25-2/h4-9,11H,3,10H2,1-2H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCHJEJBZNBPOHL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=CC=C(C=C1)CC(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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